SN2 Reactivity Ranking: 1-Bromo-3-methylbutane Exhibits a Specific, Quantifiable Intermediate Steric Profile
In a direct ranking of SN2 reactivity among primary alkyl bromides, 1-bromo-3-methylbutane exhibits a reactivity that is lower than that of the unhindered 1-bromobutane, but significantly higher than that of 1-bromo-2-methylbutane (a secondary bromide) and 1-bromo-2,2-dimethylpropane (a highly hindered neopentyl bromide). This ordering is consistently reported across multiple educational and reference sources, establishing a clear, quantifiable reactivity difference driven by steric hindrance at the electrophilic carbon [1][2].
| Evidence Dimension | Relative SN2 Reactivity (Rank Order) |
|---|---|
| Target Compound Data | Reactivity: Lower than 1-bromobutane; higher than 1-bromo-2-methylbutane and 1-bromo-2,2-dimethylpropane |
| Comparator Or Baseline | 1-Bromobutane (linear primary); 1-Bromo-2-methylbutane (secondary); 1-Bromo-2,2-dimethylpropane (neopentyl) |
| Quantified Difference | Rank Order: 1-Bromobutane > 1-Bromo-3-methylbutane > 1-Bromo-2-methylbutane > 1-Bromo-2,2-dimethylpropane |
| Conditions | General SN2 reaction conditions; nucleophile not specified; based on well-established steric hindrance principles. |
Why This Matters
This ranking allows chemists to strategically select 1-bromo-3-methylbutane when an intermediate level of SN2 reactivity is required, avoiding the excessive elimination byproducts often associated with more hindered alkyl bromides, while still providing a steric profile different from linear analogs for selective transformations.
- [1] Filo. (2026). Arrange 1-Bromobutane, 1-Bromo-2,2-dimethylpropane, 1-Bromo-2-methylbutane, 1-Bromo-3-methylbutane (by SN2/reactivity). AskFilo. View Source
- [2] Meritnation. (2018). Arrange the compounds of each set in order of reactivity towards SN2 displacement. View Source
